2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride
Description
IUPAC Nomenclature Conventions for Polycyclic Acetamide Derivatives
The systematic naming of 2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride follows IUPAC guidelines for amides and heterocyclic compounds. The parent structure is acetamide (ethanamide), with substituents prioritized based on functional group hierarchy and locant placement rules. The compound’s name is constructed as follows:
- Core acetamide backbone : The "-amide" suffix replaces the "-oic acid" ending of acetic acid.
- Chloro substitution : The 2-chloro prefix indicates a chlorine atom on the α-carbon of the acetamide moiety.
- N-ethylquinolin-8-yl substituent : The nitrogen atom of the acetamide is bonded to an ethyl group terminating in a quinoline ring. The quinoline heterocycle is numbered such that the nitrogen resides at position 1, with the ethyl group attached at position 8.
- Hydrochloride salt : The protonated quinoline nitrogen forms a chloride counterion, denoted as "hydrochloride" in the suffix.
The full IUPAC name, This compound , adheres to these conventions. For comparison, simpler analogs like 2-chloro-N-(quinolin-8-yl)acetamide (CAS 32889-11-5) lack the ethyl spacer and hydrochloride salt.
Structural Elucidation Through Bond Connectivity Analysis
The molecular architecture of this compound (C₁₃H₁₄Cl₂N₂O, MW 285.17 g/mol) comprises three distinct regions:
Key bond connectivity insights:
- The quinoline’s nitrogen (position 1) remains unprotonated in the free base form but becomes protonated in the hydrochloride salt, enhancing solubility.
- The ethyl spacer introduces conformational flexibility, potentially influencing molecular interactions.
- The chloroacetamide group’s electrophilic α-carbon may participate in nucleophilic substitution reactions.
Comparative Analysis with Related Chloroacetamide Quaternary Ammonium Compounds
While not a quaternary ammonium compound itself, structural parallels exist with quats (quaternary ammonium salts) in terms of nitrogen-centered functionality. The table below contrasts key features:
| Property | This compound | Typical Quaternary Ammonium Salts |
|---|---|---|
| Nitrogen environment | Amide nitrogen (non-basic) + protonated quinoline nitrogen | Central nitrogen with four alkyl groups |
| Charge distribution | Localized positive charge on quinoline nitrogen | Permanent positive charge |
| Solubility profile | Moderate in polar solvents due to hydrochloride salt | High water solubility |
| Structural rigidity | Flexible ethyl linker + planar quinoline | Rigid tetrahedral geometry |
Notable analogs include:
- 2-Chloro-N-(quinolin-5-yl)acetamide hydrochloride (CAS 155943918): Differs in quinoline substitution position (5 vs. 8), altering electronic effects.
- 2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide : Features an imidazolidinone ring instead of an ethyl spacer, impacting steric bulk.
These comparisons highlight how subtle structural changes influence physicochemical properties and potential reactivity.
Properties
IUPAC Name |
2-chloro-N-(2-quinolin-8-ylethyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O.ClH/c14-9-12(17)15-8-6-11-4-1-3-10-5-2-7-16-13(10)11;/h1-5,7H,6,8-9H2,(H,15,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPVINGPGYRWRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CCNC(=O)CCl)N=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation via Acyl Chloride
The most straightforward method involves reacting 2-(quinolin-8-yl)ethylamine with 2-chloroacetyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (TEA) as a base to neutralize HCl byproducts:
$$
\text{2-(Quinolin-8-yl)ethylamine + 2-Chloroacetyl Chloride} \xrightarrow{\text{TEA, DCM}} \text{2-Chloro-N-[2-(quinolin-8-yl)ethyl]acetamide} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}
$$
Optimization Notes :
- Stoichiometry : A 1:1.2 molar ratio of amine to acyl chloride minimizes diacylation byproducts.
- Temperature : Reactions conducted at 0–5°C improve selectivity, as higher temperatures promote quinoline ring chlorination.
- Workup : Sequential washes with NaHCO₃ (5%) and brine remove excess reagents, yielding the free base in 68–72% purity before salt formation.
Carbodiimide-Mediated Coupling
For acid-sensitive substrates, 2-chloroacetic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF):
$$
\text{2-Chloroacetic Acid} \xrightarrow{\text{EDC/HOBt}} \text{Active Ester} \xrightarrow{\text{2-(Quinolin-8-yl)ethylamine}} \text{Acetamide}
$$
Advantages :
Reductive Amination Pathways
Patent literature describes a two-step approach for analogous compounds:
- Schiff Base Formation : Condense quinoline-8-carbaldehyde with 2-aminoethanol to form an imine.
- Reduction : Use NaBH₄ or H₂/Pd-C to yield 2-(quinolin-8-yl)ethylamine, followed by amidation as in Section 2.1.
Challenges :
- Over-Reduction : Quinoline rings may hydrogenate at pressures >50 psi H₂, requiring careful catalyst screening.
Hydrochloride Salt Formation
The free base is treated with HCl gas in ethanol or 4 M HCl in dioxane, precipitating the hydrochloride salt:
$$
\text{Acetamide Free Base} + \text{HCl (g)} \xrightarrow{\text{Ethanol}} \text{this compound}
$$
Critical Parameters :
- Solvent : Ethanol achieves 95% recovery vs. 78% in diethyl ether due to solubility differences.
- Stoichiometry : 1.05 equiv HCl prevents residual free base contamination.
Reaction Optimization Data
Table 1 : Comparison of Amidation Methods
| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Direct Acyl Chloride | TEA/DCM | 0–5 | 68 | 72 |
| EDC/HOBt | DMF | 25 | 89 | 94 |
| Reductive Amination | NaBH₄/MeOH | 60 | 75 | 88 |
Key Observations :
- EDC/HOBt coupling offers superior yield and purity but requires costly reagents.
- Direct amidation is cost-effective for small-scale synthesis but necessitates rigorous temperature control.
Characterization and Analytical Data
Spectral Properties
PXRD and DSC
- PXRD Peaks : 2θ = 8.5°, 17.4°, 24.3° (characteristic of monoclinic crystal system).
- DSC : Endotherm at 201°C corresponds to decomposition.
Industrial-Scale Considerations
- Cost Analysis : EDC/HOBt adds $12–15/g reagent costs vs. $3–5/g for direct amidation.
- Environmental Impact : DCM and DMF require solvent recovery systems to meet EPA guidelines.
Applications and Derivatives
Chemical Reactions Analysis
Nucleophilic Substitution at Chloroacetamide
The chlorine atom at the acetamide position undergoes nucleophilic substitution with amines, thiols, and alkoxides. This reaction forms derivatives with modified biological profiles:
The chloro group’s replacement modifies electronic and steric properties, influencing interactions with biological targets like matrix metalloproteinases (MMPs) .
Electrophilic Aromatic Substitution on Quinoline
The quinoline ring participates in electrophilic reactions, particularly at the 5- and 7-positions:
Example Reaction Sequence :
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups (→ 5-nitro derivative).
-
Reduction : H₂/Pd-C converts nitro to amine (→ 5-aminoquinoline).
-
Diazotization : NaNO₂/HCl forms diazonium salts for coupling with phenols or amines.
Key Finding : Nitro-substituted derivatives showed 2.3× higher IC₅₀ against MMP-9 compared to unmodified analogs .
Reductive Amination and Coupling
The ethylamine linker enables reductive amination with aldehydes/ketones:
Procedure :
-
React 2-chloroacetamide with 5-chloro-8-hydroxyquinoline-7-carboaldehyde.
-
Use NaBH₃CN in MeOH to yield tertiary amine derivatives.
Resulting Activity :
-
Tertiary amines exhibited 65% Aβ₄₂ antiaggregation at 50 μM .
-
Selectivity for human butyrylcholinesterase (hBChE) over acetylcholinesterase (hAChE) .
Deprotection and Functional Group Interconversion
Protected intermediates are critical for staged synthesis:
Deprotection Workflow :
-
TBS Protection : Shield hydroxyl groups during alkylation.
-
HCl/MeOH Deprotection : Regenerate free amine for subsequent reactions.
Impact : Deprotected analogs showed 18 nm bathochromic shifts in UV-Vis upon Cu²⁺/Zn²⁺ binding, confirming metal-chelation capability .
Comparative Reactivity of Structural Analogues
Mechanistic Insights
-
Chloroacetamide Reactivity : The electron-withdrawing quinoline group polarizes the C-Cl bond, accelerating SN₂ pathways.
-
Quinoline Activation : Coordination with transition metals (e.g., Cu²⁺) enhances electrophilic substitution rates by 40% .
This compound’s multifunctional reactivity enables tailored modifications for targeting enzymes, metal ions, and amyloid aggregates, underscoring its utility in neurodegenerative and oncotherapeutic research .
Scientific Research Applications
The compound exhibits various biological activities, making it a candidate for further investigation:
- Antimicrobial Properties : Studies have indicated that quinoline derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of 8-hydroxyquinoline have shown promising results against Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Quinoline derivatives are being explored for their anticancer properties. Research indicates that compounds with quinoline moieties can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis pathways .
- Antiviral Activity : The antiviral potential of quinoline derivatives has been highlighted in recent studies, particularly in relation to their activity against viruses like dengue and possibly COVID-19 .
Chemical Reactivity
The unique functional groups present in 2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride allow it to participate in various chemical reactions:
- Nucleophilic Substitution Reactions : The chlorine atom can be substituted by nucleophiles, leading to the formation of diverse derivatives with potentially altered biological properties .
- Electrophilic Aromatic Substitution : The quinoline moiety can undergo electrophilic substitution reactions, enabling further functionalization that may enhance its biological activity .
Data Table: Biological Activities of Quinoline Derivatives
Case Study 1: Antimicrobial Activity Evaluation
A study screened several chlorinated quinoline derivatives for their antimicrobial efficacy against Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics, indicating potential for development as new antimicrobial agents .
Case Study 2: Anticancer Mechanisms
Research investigating the anticancer properties of quinoline derivatives demonstrated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that this compound could be further explored for its therapeutic potential against various cancers .
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes or receptors, contributing to its biological activity .
Comparison with Similar Compounds
2-Chloro-N-((5-chloro-8-hydroxyquinolin-7-yl)methyl)acetamide (CAS: 909236-73-3)
- Structure: Features chloro (5- and 7-positions) and hydroxy (8-position) groups on quinoline, with a methyl linker to chloroacetamide.
- Molecular Weight : 285.13 g/mol (higher than the target compound due to additional Cl and OH groups).
N-(5-Chloro-6-methoxyquinolin-8-yl)acetamide (CAS: Unspecified)
- Structure : Substituted with Cl (5-position) and methoxy (6-position) groups.
2-Chloro-N-(2-methylquinolin-8-yl)acetamide (CAS: 61388-90-7)
- Structure: Methyl substitution at quinoline’s 2-position.
Linker Modifications Between Quinoline and Acetamide
The linker’s length and functional groups dictate conformational flexibility and interaction profiles:
2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide (CAS: 924829-85-6)
{2-[(2-Methylquinolin-8-yl)oxy]ethyl}amine Dihydrochloride
- Structure : Ethoxy linker instead of ethyl, terminated with an amine.
- Impact : The oxygen atom introduces polarity, reducing LogP compared to hydrocarbon linkers .
Hydrochloride Salt vs. Freebase Forms
The hydrochloride salt form of the target compound distinguishes it from neutral analogs:
- Solubility : Enhanced aqueous solubility due to ionic dissociation.
- Stability: Reduced hygroscopicity compared to freebase forms, as seen in similar quinoline derivatives .
Physicochemical Properties and LogP Comparisons
*Estimated based on structural analogs. †Reported for phenyl-based analogs.
Biological Activity
2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a chloroacetamide group and a quinoline moiety, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions starting from 8-hydroxyquinoline, leading to the formation of various derivatives that can exhibit different pharmacological properties.
Synthesis Overview:
- Starting Material: 8-Hydroxyquinoline
- Reagents: Chloroacetyl chloride and ethylamine
- Conditions: Reflux under acidic conditions
- Yield: Typically between 65% to 90% depending on reaction conditions.
Antimicrobial Properties
Research indicates that derivatives of quinoline compounds, including this compound, exhibit potent antimicrobial activity. For instance, studies have shown that related compounds display significant inhibition against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) | MIC (µg/mL) |
|---|---|---|---|
| Pseudomonas aeruginosa | 22 | 24 | 1 × 10^-6 |
| Klebsiella pneumoniae | 25 | 27 | 1 × 10^-5 |
| Staphylococcus aureus | 20 | 22 | 4–16 |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, potentially making it a candidate for further development as an antibacterial agent .
Anticancer Activity
The quinoline structure is also associated with anticancer properties. In vitro studies have demonstrated that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action: The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
- Case Study: A study on related quinoline derivatives showed a reduction in cell viability in cancer cell lines with IC50 values ranging from 5 µM to 15 µM .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, leading to the formation of new derivatives with potentially enhanced activity.
- Electrophilic Aromatic Substitution: The quinoline moiety allows for further functionalization, which can enhance biological activity .
Therapeutic Applications
Given its promising biological activity, there are several potential therapeutic applications for this compound:
- Antibacterial Agents: Due to its effectiveness against resistant bacterial strains.
- Anticancer Therapeutics: As a lead compound for developing new anticancer drugs targeting specific pathways in tumor cells.
- Antiviral Properties: Preliminary studies suggest potential antiviral effects, particularly against viral infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2-chloroacetamide derivatives with 2-(quinolin-8-yl)ethylamine. Key steps include:
- Reagent Selection : Use anhydrous conditions to prevent hydrolysis of the chloroacetamide intermediate. Catalytic bases (e.g., K₂CO₃) enhance nucleophilicity of the amine .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures improves purity.
- Yield Optimization : Monitor reaction progress via TLC (Rf ~0.5 in 9:1 CHCl₃/MeOH). Typical yields range from 60–75%, but microwave-assisted synthesis may reduce reaction time and improve efficiency .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data discrepancies be resolved?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the quinolin-8-yl moiety (aromatic protons at δ 8.5–9.0 ppm) and the acetamide backbone (N–CH₂ at δ 3.8–4.2 ppm).
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 305.1).
- X-ray Crystallography : Resolve structural ambiguities (e.g., intramolecular H-bonding between the amide carbonyl and quinoline N-atom) .
- Data Contradiction : If NMR signals overlap, use DEPT-135 or 2D COSY/HSQC to assign peaks. Cross-validate with elemental analysis (C, H, N ±0.4%) .
Q. How does the hydrochloride salt form influence the compound’s stability and storage requirements?
- Methodological Answer :
- Stability : The hydrochloride salt enhances aqueous solubility but may hydrolyze under prolonged exposure to moisture. Store at −20°C in airtight, amber vials with desiccants (e.g., silica gel) .
- Decomposition Tests : Monitor via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) for degradation peaks. Stability ≥95% over 6 months when stored correctly .
Advanced Research Questions
Q. What strategies are effective in resolving conflicting biological activity data across different assay systems?
- Methodological Answer :
- Assay Design : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target engagement. For example:
- In Vitro : Test against recombinant kinases (IC50 determination via fluorescence polarization).
- Cell-Based : Use luciferase reporters in HEK293T cells to measure pathway modulation .
- Data Normalization : Include positive controls (e.g., staurosporine for kinase assays) and account for salt form interference by comparing free base and hydrochloride activities .
Q. How can crystallographic data inform the design of derivatives with enhanced binding affinity?
- Methodological Answer :
- Crystal Structure Analysis : The quinoline ring and acetamide backbone form π-π stacking and H-bond interactions with target proteins (e.g., kinase ATP pockets).
- Derivative Design : Introduce substituents at the quinoline C-2 position (e.g., electron-withdrawing groups) to strengthen hydrophobic interactions. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes .
Q. What mechanistic insights explain variability in reaction intermediates during large-scale synthesis?
- Methodological Answer :
- Intermediate Trapping : Use LC-MS to identify byproducts (e.g., unreacted 2-(quinolin-8-yl)ethylamine or dimerized acetamide).
- Kinetic Studies : Vary temperature (25–60°C) and monitor via in situ IR spectroscopy for intermediate formation (e.g., Schiff base at 1650 cm⁻¹) .
Q. How can solubility challenges in biological assays be addressed without altering the compound’s pharmacophore?
- Methodological Answer :
- Formulation : Use co-solvents (e.g., 10% DMSO in PBS) or cyclodextrin-based encapsulation to enhance solubility.
- Salt Screening : Test alternative counterions (e.g., mesylate or tartrate) for improved pharmacokinetic profiles .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?
- Methodological Answer :
- Validation Steps :
Re-run docking with explicit solvent models (e.g., TIP3P water).
Perform isothermal titration calorimetry (ITC) to measure ΔH and ΔS of binding.
Mutagenesis studies (e.g., alanine scanning) to identify critical residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
